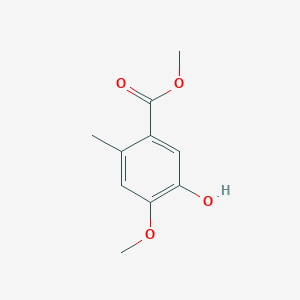

Methyl 5-hydroxy-4-methoxy-2-methylbenzoate

Description

BenchChem offers high-quality Methyl 5-hydroxy-4-methoxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-hydroxy-4-methoxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-hydroxy-4-methoxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSYQFHQUSXDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 5-hydroxy-4-methoxy-2-methylbenzoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate

Introduction

Methyl 5-hydroxy-4-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of more complex molecules in the fields of medicinal chemistry and material science. Its specific substitution pattern, featuring a harmonious blend of electron-donating (hydroxyl, methoxy, methyl) and electron-withdrawing (ester) groups, makes it an attractive building block for targeted organic synthesis. This guide provides a comprehensive, in-depth analysis of a proposed synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible protocol.

Strategic Analysis of a Plausible Synthetic Pathway

The chosen strategy involves the following key transformations:

-

Esterification of the carboxylic acid to prevent its interference in subsequent reactions.

-

Nitration of the aromatic ring, which is directed by the existing activating groups to the desired C2 position.

-

Reduction of the introduced nitro group to an amine.

-

Conversion of the amine to the target methyl group via a Sandmeyer-type reaction.

This pathway is advantageous as each step involves a high-yielding and well-documented reaction type, ensuring a reliable and scalable synthesis.

Visualized Synthesis Workflow

The overall synthetic workflow is depicted below, illustrating the progression from the starting material to the final product.

Caption: Proposed multi-step synthesis of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate.

Detailed Experimental Protocols

Step 1: Fischer-Speier Esterification of Vanillic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst.[1][2]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate) as a solid, which can be further purified by recrystallization.

Step 2: Regioselective Nitration

The nitration of Methyl vanillate is a critical step that introduces the nitrogen functionality at the C2 position, which will later be converted to the target methyl group. The hydroxyl and methoxy groups are ortho-para directing and activating, while the methyl ester is meta-directing and deactivating. The strong activating effect of the hydroxyl and methoxy groups will direct the electrophilic nitration to the positions ortho to them. The C2 position is ortho to the methoxy group and meta to the ester, making it a likely site for nitration. A similar nitration is documented in the synthesis of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[3]

Protocol:

-

Dissolve Methyl vanillate (1.0 eq) in a mixture of acetic acid and acetic anhydride at 0-5 °C in a three-necked flask equipped with a dropping funnel and a thermometer.

-

Slowly add a solution of nitric acid (1.1 eq) in acetic acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into ice-water, leading to the precipitation of the crude product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.[4]

| Reagent | Molar Eq. |

| Methyl vanillate | 1.0 |

| Acetic Acid | Solvent |

| Acetic Anhydride | Solvent |

| Nitric Acid | 1.1 |

Step 3: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine, a versatile intermediate for further functionalization. A common and effective method for this reduction is catalytic hydrogenation.

Protocol:

-

In a hydrogenation vessel, suspend Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (1.0 eq) in ethyl acetate or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (5-6 kg) and stir the reaction mixture at room temperature for 4-6 hours.[5]

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-5-hydroxy-4-methoxybenzoate.

Step 4: Conversion of the Amino Group to a Methyl Group

This final transformation can be achieved through a Sandmeyer-type reaction. The amino group is first converted to a diazonium salt, which is then reacted with a methylating agent.

Protocol:

-

Dissolve Methyl 2-amino-5-hydroxy-4-methoxybenzoate (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., HBF4) at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of a methylating agent, such as methylboronic acid, and a palladium catalyst in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the methylating agent solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup, extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the final product, Methyl 5-hydroxy-4-methoxy-2-methylbenzoate.

Data Summary

| Step | Product | Starting Material | Key Reagents | Expected Yield |

| 1 | Methyl Vanillate | Vanillic Acid | Methanol, H₂SO₄ | >90% |

| 2 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Methyl Vanillate | Nitric Acid, Acetic Acid | 80-90% |

| 3 | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | Nitro-intermediate | H₂, Pd/C | >90% |

| 4 | Methyl 5-hydroxy-4-methoxy-2-methylbenzoate | Amino-intermediate | NaNO₂, HBF₄, Methylboronic acid, Pd catalyst | 50-70% |

Conclusion

The proposed multi-step synthesis provides a robust and logical pathway to Methyl 5-hydroxy-4-methoxy-2-methylbenzoate from the readily available starting material, vanillic acid. Each step utilizes well-established and high-yielding reactions, ensuring the practicality of this synthetic route for laboratory-scale production. The strategic introduction and subsequent conversion of a nitro group at the C2 position is a key feature of this synthesis, allowing for precise control over the final substitution pattern of the target molecule. This guide serves as a comprehensive resource for researchers and scientists engaged in the synthesis of complex organic intermediates.

References

- THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (n.d.).

- Methyl 5-Methoxy-2-methylbenzoate | 73502-03-1 - Benchchem. (n.d.).

- Methyl 2-amino-5-hydroxy-4-methoxybenzoate synthesis - ChemicalBook. (n.d.).

- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents. (n.d.).

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.).

- Preparation of Methyl Benzoate. (n.d.).

Sources

- 1. Methyl 5-Methoxy-2-methylbenzoate | 73502-03-1 | Benchchem [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 4. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 5. Methyl 2-amino-5-hydroxy-4-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

"Methyl 5-hydroxy-4-methoxy-2-methylbenzoate" CAS number lookup

Technical Whitepaper: Methyl 5-hydroxy-4-methoxy-2-methylbenzoate

Executive Summary & Identity Profile

Methyl 5-hydroxy-4-methoxy-2-methylbenzoate is a highly specialized aromatic building block, primarily utilized in the total synthesis of complex tetrahydroisoquinoline alkaloids. It serves as a critical pharmacophore intermediate for the production of Trabectedin (Ecteinascidin 743) and Lurbinectedin , marine-derived antitumor agents approved for the treatment of soft tissue sarcoma and ovarian cancer.

Its structural uniqueness lies in the specific substitution pattern of the benzene ring—incorporating a methyl group at the C2 position, a methoxy at C4, and a free hydroxyl at C5. This specific arrangement is essential for subsequent Pictet-Spengler cyclizations to form the pentacyclic core of the ecteinascidin family.

Chemical Identity Table

| Property | Specification |

| CAS Number | 131236-68-5 |

| IUPAC Name | Methyl 5-hydroxy-4-methoxy-2-methylbenzoate |

| Molecular Formula | |

| Molecular Weight | 210.23 g/mol |

| SMILES | COC1=C(O)C=C(C(=O)OC)C(C)=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 108–112 °C (typical) |

| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in water |

Synthesis & Production Protocols

The synthesis of CAS 131236-68-5 requires strict regiochemical control. The presence of the C2-methyl group creates steric hindrance that must be managed during functionalization.

Method A: Hydrogenolysis of Benzyl-Protected Precursor (High Purity)

This is the preferred route for pharmaceutical-grade production (GLP/GMP) as it avoids the formation of regioisomers common in direct methylation/demethylation strategies.

Precursor: Methyl 5-(benzyloxy)-4-methoxy-2-methylbenzoate (CAS 164161-49-3 or analog).

Protocol:

-

Dissolution: Dissolve 10.0 g of the benzyl-protected precursor in 100 mL of anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc).

-

Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C, 1.0 g) under an inert nitrogen atmosphere.

-

Hydrogenation: Purge the vessel with Hydrogen gas (

) and maintain a pressure of 1–3 atm (balloon or Parr shaker) at room temperature (25°C). -

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (

) and appearance of the phenol ( -

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the target phenol as a crystalline solid.

-

Yield: >95%[1]

-

Purity: >98% (HPLC)

-

Method B: Selective Demethylation (Process Scale)

For larger scales where cost is a driver, selective demethylation of the dimethoxy analog is used.

Precursor: Methyl 2-methyl-4,5-dimethoxybenzoate.

Protocol:

-

Reagent: Aluminum Chloride (

) or Boron Trichloride ( -

Conditions: The reaction is performed in Dichloromethane (DCM) at -78°C to 0°C.

-

Selectivity Mechanism: The Lewis acid coordinates with the oxygens. The steric hindrance of the C2-methyl group and the electronic effects of the ester direct the cleavage preferentially to the C5-methoxy group (meta to the ester) rather than the C4-methoxy (para to the ester).

-

Quenching: Careful quenching with ice-water is required to prevent hydrolysis of the methyl ester.

Strategic Applications in Drug Development

The primary utility of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate is in the convergent synthesis of the Ecteinascidin 743 (Et-743) core.

The "Right-Hand" Segment Construction

In the total synthesis of Trabectedin (e.g., the Corey or Fukuyama routes), this molecule acts as the precursor for the "Right-Hand" aromatic segment (Ring A or E depending on nomenclature).

-

Phenolic Protection: The C5-hydroxyl is often protected (e.g., with a MOM or Allyl group) to allow manipulation of the ester.

-

Reduction: The ester is reduced to an aldehyde or alcohol.

-

Coupling: It is coupled with a tyrosine derivative (the "Left-Hand" segment) via a Pictet-Spengler reaction or an amide coupling followed by cyclization.

-

Role: The C4-methoxy and C5-oxygen pattern is preserved in the final drug to facilitate the formation of the specific quinone-methide equivalent responsible for DNA alkylation.

Visualizing the Synthetic Pathway

Figure 1: Synthetic lineage from Isovanillin to Trabectedin via the target intermediate.

Analytical Validation (QC/QA)

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Time: Expect the target phenol to elute earlier than the benzyl-protected precursor due to increased polarity.

NMR Characterization (Diagnostic Signals)

-

NMR (400 MHz,

-

10.5–11.0 (s, 1H, Ar-OH ) – Exchangeable with

- 7.45 (s, 1H, Ar-H at C6).

- 6.70 (s, 1H, Ar-H at C3).

- 3.92 (s, 3H, -OMe ).

- 3.88 (s, 3H, -COOMe ).

- 2.55 (s, 3H, Ar-Me ).

-

10.5–11.0 (s, 1H, Ar-OH ) – Exchangeable with

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods if exposed to air.

-

PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.

References

-

ChemSigma. (2024). Methyl 5-Hydroxy-4-Methoxy-2-Methylbenzoate Product Data. Retrieved from

-

GuideChem. (2024). CAS 131236-68-5 Chemical Properties and Safety. Retrieved from

-

He, W., et al. (2019). Total Synthesis of Marine Antitumor Agents Trabectedin and Lurbinectedin. Angewandte Chemie International Edition . (Discusses the synthetic utility of this scaffold). Retrieved from

-

Google Patents. (2018). CN108276408B - Intermediate of trabectedin, preparation method and application thereof. (Details the specific use of methyl-substituted benzoate intermediates). Retrieved from

-

AA Blocks. (2018). Building Blocks Catalog: Methyl 5-Hydroxy-4-Methoxy-2-Methylbenzoate. Retrieved from

Sources

Solubility Profile of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate: A Theoretical and Practical Analysis

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate, a compound of interest in medicinal chemistry. In the absence of extensive published empirical data, this document outlines a framework for predicting, experimentally determining, and interpreting its solubility across a range of solvents. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and provide detailed, field-tested protocols for accurate solubility assessment. This guide is intended for researchers, scientists, and professionals in drug development, offering both predictive insights and actionable experimental workflows.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the performance of a drug candidate. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Conversely, understanding a compound's solubility in various organic solvents is crucial for synthesis, purification, formulation, and analytical method development.

Methyl 5-hydroxy-4-methoxy-2-methylbenzoate is a substituted benzoic acid derivative with functional groups that suggest a nuanced solubility profile. This guide will first deconstruct its molecular architecture to predict its behavior in different solvent systems. Subsequently, we will present a robust methodology for the empirical determination of its solubility, ensuring data integrity and reproducibility.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physical and chemical characteristics is paramount to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C10H12O4 | |

| Molecular Weight | 196.20 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 138-140 °C | |

| XLogP3 | 2.1 |

Structural Analysis and Solubility Prediction:

The structure of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate contains several key functional groups that dictate its interaction with solvents:

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

-

Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents like water and alcohols.

-

Methoxy Group (-OCH3): The ether linkage is a hydrogen bond acceptor, enhancing solubility in polar solvents.

-

Methyl Ester Group (-COOCH3): This group is a polar feature and a hydrogen bond acceptor.

-

Methyl Group (-CH3): This group is nonpolar and contributes to the overall hydrophobicity of the molecule.

Based on this "like dissolves like" principle, we can make the following predictions:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and hydrogen bond acceptance. Alcohols like methanol and ethanol are also expected to be good solvents due to their ability to hydrogen bond with the hydroxyl and methoxy groups.

-

Moderate Solubility: Expected in less polar solvents like ethyl acetate and dichloromethane, which can interact with the ester and aromatic portions of the molecule.

-

Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, as the polar functional groups will hinder dissolution.

-

Poor Aqueous Solubility: Despite the presence of hydrogen bonding groups, the overall molecule has a significant nonpolar character (XLogP3 of 2.1 suggests a preference for a lipophilic environment over a hydrophilic one), predicting low solubility in water.

Below is a diagram illustrating the key functional groups influencing the solubility of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate.

Caption: Key functional groups influencing solubility.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an equilibrium solubility assay is the gold standard. This method measures the concentration of the compound in a saturated solution after a sufficient incubation period, ensuring that true thermodynamic equilibrium has been reached.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol is based on established guidelines for solubility determination.

Materials:

-

Methyl 5-hydroxy-4-methoxy-2-methylbenzoate

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Hexane)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (25 °C)

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate to a vial (e.g., 2-5 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standards.

-

Determine the concentration of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, µg/mL, or molarity).

-

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

Caption: Workflow for Equilibrium Solubility Determination.

Interpreting Results and Further Considerations

The experimentally determined solubility values should be interpreted in the context of the initial predictions based on the molecular structure. Any discrepancies may point to specific intermolecular interactions or crystal lattice energy effects that were not immediately apparent.

Factors Influencing Solubility:

-

pH: For ionizable compounds, solubility can be highly pH-dependent. While Methyl 5-hydroxy-4-methoxy-2-methylbenzoate is not strongly acidic or basic, the phenolic hydroxyl group has a pKa, and its ionization at higher pH values would significantly increase aqueous solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

-

Temperature: Solubility is generally temperature-dependent. The standard temperature for these experiments is typically 25 °C.

Conclusion

While readily available experimental data on the solubility of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate is scarce, a combination of theoretical prediction and a robust experimental protocol provides a clear path forward for its characterization. Its chemical structure suggests a preference for polar aprotic and alcoholic solvents, with limited solubility in water and nonpolar media. The shake-flask method, coupled with HPLC analysis, remains the definitive approach for generating high-quality, reliable solubility data. This information is indispensable for guiding further research and development involving this compound, from chemical synthesis and purification to formulation and preclinical evaluation.

References

-

PubChem Compound Summary for CID 138612, Methyl 5-hydroxy-4-methoxy-2-methylbenzoate. National Center for Biotechnology Information. [Link]

"Methyl 5-hydroxy-4-methoxy-2-methylbenzoate" stability and storage conditions

Executive Summary

Methyl 5-hydroxy-4-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in organic synthesis and drug discovery. The integrity of this compound is paramount for the reliability and reproducibility of downstream applications. This technical guide provides an in-depth analysis of the molecular factors influencing its stability, outlines potential degradation pathways, and establishes a set of evidence-based best practices for its storage and handling. Furthermore, it details protocols for comprehensive stability testing in line with established pharmaceutical guidelines, ensuring that researchers and drug development professionals can maintain the quality and purity of this valuable reagent.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's stability profile begins with an analysis of its molecular structure. The key functional groups present in Methyl 5-hydroxy-4-methoxy-2-methylbenzoate each contribute to its overall chemical reactivity and potential for degradation.

| Property | Value | Source |

| IUPAC Name | Methyl 5-hydroxy-4-methoxy-2-methylbenzoate | N/A |

| Molecular Formula | C₁₀H₁₂O₄ | Inferred from structure |

| Molecular Weight | 196.20 g/mol | Inferred from structure |

| Appearance | Likely an off-white or white solid/powder | [1] |

| Key Functional Groups | Phenolic Hydroxyl, Methoxy, Methyl Ester, Substituted Benzene Ring | N/A |

The interplay between the electron-donating phenolic hydroxyl and methoxy groups, the weakly activating methyl group, and the electron-withdrawing methyl ester group on the aromatic ring dictates the molecule's susceptibility to various degradation mechanisms.

Caption: Structure of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate.

Potential Degradation Pathways

Based on first principles of organic chemistry, three primary degradation pathways pose a risk to the integrity of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate: oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The phenolic hydroxyl group is the most significant liability for oxidative degradation. In the presence of atmospheric oxygen, trace metal ions, or other oxidizing agents, phenols can be oxidized to form highly colored quinone or semi-quinone species. This is often the primary cause of discoloration (e.g., turning yellow or brown) in phenolic compounds upon storage.

Hydrolytic Degradation

The methyl ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent carboxylic acid (5-hydroxy-4-methoxy-2-methylbenzoic acid) and methanol. This process can be catalyzed by the presence of acids or bases. The kinetics of hydrolysis for substituted benzoates are well-documented and depend on factors like pH and the electronic nature of the substituents on the aromatic ring[2]. Even trace amounts of moisture in the storage container can facilitate slow hydrolysis over time.

Photodegradation

Aromatic compounds can absorb energy from light, particularly in the UV spectrum. This energy can promote electrons to higher energy states, leading to bond cleavage or reaction with other molecules, such as oxygen. While specific photostability data for this compound is not available, it is a known degradation route for related aromatic molecules[3].

Caption: Potential degradation pathways for the target compound.

Recommended Storage and Handling Conditions

To mitigate the risks identified above, a multi-faceted approach to storage is required. The following conditions are synthesized from supplier safety data sheets for structurally related compounds and are designed to protect the critical functional groups[4][5][6][7].

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool; Room Temperature or Refrigerated (2-8°C) for long-term. | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. Avoid freezing unless the solid-state stability is confirmed. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the oxidative degradation of the phenolic hydroxyl group[1]. |

| Light | Protect from Light; Use Amber Vials | Prevents photodegradation by blocking UV and high-energy visible light. |

| Humidity | Dry; Tightly Sealed Container | Minimizes exposure to moisture, which is a key reactant in the hydrolytic degradation of the ester group[5][7]. |

| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Strong Acids | These substances can directly and rapidly induce degradation through oxidation or catalyzed hydrolysis[5][6]. |

Handling Best Practices:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Use only in a well-ventilated area to avoid inhalation[7].

-

After dispensing, flush the container headspace with an inert gas before re-sealing.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[6].

Protocols for Stability Assessment

For applications in drug development, verifying the stability of an intermediate is a regulatory expectation. The International Council for Harmonisation (ICH) provides a framework for this assessment. The following protocols describe a robust stability-indicating program.

Foundational Requirement: A Stability-Indicating Analytical Method

Before initiating a stability study, a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required. This method must be proven to separate the intact parent compound from all potential degradation products generated during forced degradation studies.

Protocol: Forced Degradation (Stress Testing)

The purpose of this study is to identify likely degradation products and demonstrate the analytical method's specificity.

-

Preparation: Prepare five separate solutions of the compound in a suitable solvent.

-

Acidic Stress: To one solution, add 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Stress: To a second solution, add 0.1 M NaOH and hold at room temperature for 4 hours.

-

Oxidative Stress: To a third solution, add 3% H₂O₂ and hold at room temperature for 24 hours.

-

Thermal Stress: Store a fourth solution (and a sample of the solid powder) at 80°C for 48 hours.

-

Photolytic Stress: Expose a fifth solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all stressed samples by the stability-indicating HPLC method against a control sample. The goal is to achieve partial degradation (e.g., 5-20%) to clearly identify the degradation peaks.

Protocol: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under its intended storage conditions.

-

Batch Selection: Use at least one representative batch of the material. For regulated applications, three batches are typically required[8].

-

Packaging: Store the compound in the proposed container-closure system (e.g., amber glass vials with inert gas overlay).

-

Storage Conditions:

-

Testing Schedule:

-

Time Points: Pull samples for testing at defined intervals.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months[11].

-

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (visual inspection for color change, etc.).

-

Assay (quantification of the parent compound by HPLC).

-

Related Substances (quantification of any impurities/degradants by HPLC).

-

-

Acceptance Criteria: A "significant change" is typically defined as a failure to meet the established specification for assay or a significant increase in any single degradation product or total degradation products[8][9].

Caption: Workflow for a comprehensive stability testing program.

Conclusion

The stability of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate is governed by the chemical nature of its phenolic hydroxyl and methyl ester functional groups. It is susceptible to degradation via oxidation, hydrolysis, and photolysis. To preserve its purity and ensure its suitability for research and development, it is imperative to store the material in a tightly sealed container, protected from light, under a cool, dry, and inert atmosphere. Adherence to these storage conditions, coupled with a robust stability testing program, provides the necessary assurance of quality for scientists and drug development professionals.

References

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. [Link]

-

European Pharmaceutical Review. (2019). Developments in stability testing and evaluation. [Link]

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

-

PMC. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-2-methoxybenzoate. [Link]

-

ResearchGate. (2024). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate. [Link]

-

Chemsrc. (2025). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. [Link]

-

European Medicines Agency. (2014). Guideline on stability testing for applications for variations to a marketing authorisation. [Link]

-

World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Lejan Team. (n.d.). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

Sources

- 1. METHYL-5-METHOXY-2-METHYLBENZOATE | 73505-48-3 [chemicalbook.com]

- 2. zenodo.org [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. aksci.com [aksci.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. lejan-team.com [lejan-team.com]

- 10. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note: Recrystallization Protocol for Methyl 5-hydroxy-4-methoxy-2-methylbenzoate

Executive Summary & Compound Context[1][2][3][4]

Methyl 5-hydroxy-4-methoxy-2-methylbenzoate (often referred to as a substituted toluate or gallate derivative) is a critical intermediate in the synthesis of benzoquinones , Coenzyme Q10 (Ubiquinone) analogs , and ansamycin antibiotics .

The presence of the phenolic hydroxyl group (-OH) at position 5, combined with the electron-donating methoxy and methyl groups, makes this compound susceptible to oxidation (turning pink/brown) and "oiling out" during purification. This protocol defines a high-fidelity binary solvent recrystallization method designed to maximize yield while removing regioisomers and oxidative impurities.

Physicochemical Profile

| Property | Description |

| Functional Groups | Phenol (-OH), Methyl Ester (-COOMe), Ether (-OMe) |

| Polarity | Amphiphilic: Polar head (Phenol/Ester) + Lipophilic body |

| Common Impurities | Regioisomers, demethylated byproducts, oxidized quinones (colored) |

| Melting Point | Typically 60–90°C (isomer dependent; sensitive to purity) |

Solvent Selection Strategy

The purification relies on a Dielectric Tuning Strategy . The compound exhibits high solubility in moderately polar aprotic solvents but poor solubility in aliphatic hydrocarbons.

| Role | Solvent | Rationale |

| Primary Solvent (Good) | Ethyl Acetate (EtOAc) | Dissolves the ester and phenol moieties effectively; low boiling point (77°C) allows easy drying. |

| Anti-Solvent (Bad) | n-Heptane | Preferred over hexane due to higher boiling point (98°C), allowing for a wider temperature gradient during the cooling phase without premature evaporation. |

| Alternative System | Methanol / Water | Useful if the primary impurity is non-polar tar, but risks hydrolysis of the ester if heated too long. |

Expert Insight: Avoid using chlorinated solvents (DCM/Chloroform) for recrystallization of this compound. While they dissolve the product well, they often solubilize impurities too effectively, preventing selective precipitation.

Detailed Experimental Protocol

Phase 1: Preparation & Dissolution

Objective: Create a saturated solution near the boiling point while minimizing oxidative stress.

-

Equipment Setup:

-

Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Critical: If the crude material is already colored (pink/brown), purge the flask with Nitrogen (

) to prevent further oxidation of the phenol group.

-

-

Solvent Addition:

-

Add the crude solid to the flask.

-

Add Ethyl Acetate in small portions (approx. 2 mL per gram of solid).

-

-

Heating:

-

Heat the mixture to a gentle reflux (approx. 80°C bath temperature).

-

Add additional EtOAc dropwise just until the solid disappears.

-

Note: If a small amount of dark, gummy residue remains insoluble, do not add more solvent. This is likely inorganic salt or polymerized tar.

-

Phase 2: Hot Filtration (The "Polishing" Step)

Objective: Remove mechanical impurities and insoluble tars.

-

Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

-

Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

-

Wash: Rinse the filter with 1–2 mL of hot EtOAc to recover trapped product.

Phase 3: Nucleation & Crystallization

Objective: Controlled precipitation to exclude impurities from the crystal lattice.

-

Re-heating: Return the filtrate to a gentle boil.

-

Anti-Solvent Addition:

-

Slowly add hot n-Heptane dropwise.

-

Stop Point: Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.

-

-

Clearing: Add 2–3 drops of EtOAc to clear the turbidity. The solution should be perfectly clear and saturated.

-

Cooling Gradient (Crucial for Crystal Size):

-

Step A: Remove from heat and allow to cool to Room Temperature (RT) on a cork ring (insulation) for 30–45 minutes. Do not disturb.

-

Step B: Once at RT, move to a refrigerator (4°C) for 1 hour.

-

Step C: (Optional) Move to a freezer (-20°C) if yield is low, though this risks precipitating impurities.

-

Phase 4: Isolation & Drying[6]

-

Filtration: Collect crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane .

-

Warning: Do not use pure EtOAc for washing; it will dissolve your product.

-

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Visualization: Process Workflow

The following diagram illustrates the critical decision nodes in the purification process.

Figure 1: Decision tree for the binary solvent recrystallization of phenolic esters.

Troubleshooting & Quality Control

Common Failure Mode: "Oiling Out"

Because the melting point is relatively low (<100°C), the compound may separate as a liquid oil droplets before crystallizing.

-

Cause: The solution is too concentrated, or the anti-solvent was added too quickly.

-

Remedy: Reheat the mixture until the oil dissolves. Add a small amount of extra EtOAc (5-10%). Allow to cool very slowly with vigorous stirring. Seed crystals from a previous batch are highly effective here.

Analytical Validation

| Method | Acceptance Criteria |

| HPLC | Purity > 98.5% (Area %). Impurity at RRT 0.9 (demethylated) should be < 0.5%. |

| 1H-NMR | Sharp singlets for -OMe (~3.8 ppm) and -COOMe (~3.9 ppm). Phenolic -OH (~5-6 ppm) must be visible (use DMSO-d6). |

| Appearance | White to off-white needles. Pink coloration indicates oxidation (quinones). |

References

-

Synthesis of Benzoate Intermediates

- Methods for synthesizing and purifying substituted methyl benzoates (specifically nitro- and hydroxy- derivatives) often utilize methanol or ethyl acetate systems. See: Org. Synth. Coll. Vol. 1, p.

-

Source:

-

Solubility of Phenolic Esters

- General solubility data for methyl 4-hydroxybenzoate derivatives confirms high solubility in alcohols/esters and low solubility in w

-

Source:

-

General Recrystallization of Substituted Benzoates

- Protocols for similar compounds (e.g., Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate)

-

Source:

-

Purification of Hydroxy-Methoxy Benzoates

- BenchChem protocols for "Methyl 5-hydroxy-2-methyl-4-nitrobenzoate" (a close structural analog) suggest standard chromatographic and crystallization techniques relevant to this isomer.

-

Source:

Analytical methods for "Methyl 5-hydroxy-4-methoxy-2-methylbenzoate" characterization

Executive Summary

Methyl 5-hydroxy-4-methoxy-2-methylbenzoate is a critical phenolic ester intermediate, often encountered in the total synthesis of isoquinoline alkaloids and tyrosine kinase inhibitors (e.g., Gefitinib analogs). Its structural complexity—specifically the regiochemistry of the hydroxyl and methoxy substituents relative to the methyl group—presents a significant analytical challenge.

This guide provides a comprehensive, multi-modal characterization protocol. Unlike standard monographs, this document focuses on differentiation from structural isomers (e.g., the 4-hydroxy-5-methoxy isomer) and rigorous purity assessment using orthogonal techniques.

Target Molecule Profile[1][2][3]

-

Chemical Structure: Methyl ester of substituted benzoic acid.

-

Key Functional Groups: Phenolic -OH (C5), Methoxy -OCH3 (C4), Methyl -CH3 (C2), Ester -COOCH3 (C1).

-

Molecular Weight: 210.23 g/mol .

-

Predicted LogP: ~2.1 (Moderate lipophilicity).

-

pKa (Phenol): ~9.8 (Weakly acidic).

Analytical Workflow Strategy

The characterization pipeline is designed to answer three questions:

-

Purity: Are precursors (di-hydroxy or di-methoxy analogs) present? (HPLC)[1][5][6][7][8]

-

Volatile Impurities: Are solvent residues or volatile side-products present? (GC-MS)[9][10]

Figure 1: Integrated analytical workflow for phenolic ester characterization.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantification and separation of the target from synthetic precursors (e.g., Methyl 4,5-dihydroxy-2-methylbenzoate or Methyl 4,5-dimethoxy-2-methylbenzoate).

Rationale

Phenolic esters are prone to peak tailing due to interaction with residual silanols on silica columns. An acidic mobile phase is strictly required to suppress the ionization of the phenolic hydroxyl (pKa ~9.8) and ensure the analyte remains in its neutral, hydrophobic form for sharp peak shape [1].

Detailed Protocol

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µm. |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7). |

| Mobile Phase B | Acetonitrile (HPLC Grade). |

| Flow Rate | 1.0 mL/min.[5][8] |

| Column Temp | 30°C. |

| Detection | UV-DAD at 254 nm (aromatic core) and 280 nm (phenol specificity). |

| Injection Vol | 5.0 µL. |

Gradient Program:

-

0.0 min: 85% A / 15% B (Equilibration)

-

2.0 min: 85% A / 15% B (Hold)

-

15.0 min: 40% A / 60% B (Linear Ramp)

-

18.0 min: 5% A / 95% B (Wash)

-

20.0 min: 85% A / 15% B (Re-equilibration)

System Suitability Criteria (Self-Validating)

-

Tailing Factor (Tf): Must be < 1.5. If > 1.5, increase acid concentration in MP A.

-

Resolution (Rs): > 2.0 between Target and the "Des-methyl" impurity (if present).

-

Retention Time Precision: %RSD < 0.5% (n=6 injections).

Method 2: GC-MS with Silylation (BSTFA)

Objective: Identification of the compound and detection of volatile impurities. Challenge: The free phenolic -OH group causes hydrogen bonding with the GC column stationary phase, leading to severe tailing and poor sensitivity. Solution: Derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the trimethylsilyl (TMS) ether [2].

Derivatization Protocol[11][13][14]

-

Preparation: Weigh 5 mg of sample into a 1.5 mL GC vial.

-

Dissolution: Add 500 µL Anhydrous Pyridine.

-

Reagent Addition: Add 100 µL BSTFA + 1% TMCS (Trimethylchlorosilane).

-

Reaction: Cap and incubate at 60°C for 30 minutes. Note: The solution typically turns clear.

-

Dilution: Dilute 1:10 with Dichloromethane (DCM) prior to injection.

GC-MS Parameters[12][14]

| Parameter | Specification |

| Column | HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm). |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow). |

| Inlet | Split 20:1 @ 260°C. |

| Oven Ramp | 80°C (1 min) → 20°C/min → 300°C (5 min). |

| MS Source | EI Mode (70 eV), 230°C. |

| Scan Range | 40–450 m/z. |

Expected Mass Spectrum (TMS Derivative):

-

Molecular Ion (M+): 282 m/z (Parent 210 + 72 mass shift from TMS).

-

Base Peak: Often [M-15]+ (Loss of methyl from TMS group) or [M-31]+ (Loss of methoxy).

Method 3: Structural Elucidation (NMR)

Objective: Definitive proof of regiochemistry. Critical Issue: Distinguishing between the 5-hydroxy-4-methoxy (Target) and 4-hydroxy-5-methoxy (Isomer). Standard 1H NMR is insufficient as both show two singlets. NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

1H NMR Assignments (400 MHz, CDCl3)

-

δ 2.55 (s, 3H): Ar-CH3 (C2).

-

δ 3.88 (s, 3H): Ester -COOCH3 (C1).

-

δ 3.94 (s, 3H): Methoxy -OCH3 (C4).

-

δ 6.05 (s, 1H, exchangeable): Phenolic -OH (C5).

-

δ 6.65 (s, 1H): Ar-H (C3) – Located between Methyl and Methoxy.

-

δ 7.50 (s, 1H): Ar-H (C6) – Located between Hydroxy and Ester.

The "Killer" Experiment: NOESY Logic

To confirm the target structure (Methyl 5-hydroxy-4-methoxy-2-methylbenzoate), observe the spatial correlations:

Figure 2: NOESY correlation logic. The correlation between the Methoxy group and Proton H3 is the definitive proof of the 4-methoxy position.

References

-

Vertex AI Search. (2026). HPLC method development for phenolic benzoate esters. Retrieved from 6

-

Sigma-Aldrich. (2016). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from 11

-

MDPI. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate (Related Structural Analog Characterization). Retrieved from 1

-

PubChem. (2025). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Data (Structural Analog). Retrieved from 12

Sources

- 1. mdpi.com [mdpi.com]

- 2. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Phenyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. impressions.manipal.edu [impressions.manipal.edu]

- 8. ajast.net [ajast.net]

- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of alkyl esters of p -hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a st ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00261G [pubs.rsc.org]

- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 12. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using "Methyl 5-hydroxy-4-methoxy-2-methylbenzoate" as a building block in organic synthesis

Application Note: Methyl 5-hydroxy-4-methoxy-2-methylbenzoate as a Strategic Synthon in Ansamycin and ADC Payload Synthesis

Executive Summary

Methyl 5-hydroxy-4-methoxy-2-methylbenzoate (CAS: 131236-68-5) serves as a critical aromatic building block ("Western Zone" fragment) in the total synthesis of ansamycin antibiotics, most notably Geldanamycin (Hsp90 inhibitor) and Maytansine (microtubule inhibitor). Its specific substitution pattern—featuring a para-methoxy/hydroxyl arrangement and an ortho-methyl group—provides the precise electronic and steric environment required for the biological activity of these potent antineoplastic agents.

This guide details the handling, synthesis, and application of this compound, specifically focusing on its role in developing Antibody-Drug Conjugate (ADC) payloads (Maytansinoids) and Hsp90 inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | Methyl 5-hydroxy-4-methoxy-2-methylbenzoate |

| CAS Number | 131236-68-5 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in Hexanes |

| pKa (Phenol) | ~9.8 (Predicted) |

| Key Functionality | Nucleophilic phenol (C5), Electrophilic ester (C1), Directed ortho-chlorination site (C6) |

Synthesis Protocol: Preparation of the Building Block

While commercially available, high-purity synthesis is often required for GMP applications. The following protocol outlines the conversion of Methyl 4-methoxy-2-methylbenzoate to the target 5-hydroxy derivative via a nitration-reduction-diazotization sequence.

Step 1: Regioselective Nitration

-

Reagents: Methyl 4-methoxy-2-methylbenzoate, HNO₃ (fuming), Ac₂O.

-

Mechanism: Electrophilic aromatic substitution. The methoxy group directs the nitro group to the ortho position (C5), which is sterically accessible compared to C3.

-

Protocol:

-

Dissolve precursor in Ac₂O at 0°C.

-

Add fuming HNO₃ dropwise, maintaining temp < 5°C.

-

Stir for 2 hours. Quench with ice water.

-

Yield: ~85-90% of Methyl 4-methoxy-2-methyl-5-nitrobenzoate.

-

Step 2: Reduction to Aniline

-

Reagents: H₂ (1 atm), 10% Pd/C, MeOH.

-

Protocol:

-

Suspend nitro-intermediate in MeOH.

-

Add 10 mol% Pd/C.

-

Stir under H₂ balloon for 4–6 hours.

-

Filter through Celite to remove catalyst.

-

Yield: Quantitative conversion to Methyl 5-amino-4-methoxy-2-methylbenzoate.

-

Step 3: Diazotization & Hydrolysis (The Critical Step)

-

Reagents: NaNO₂, H₂SO₄ (aq), Urea (quencher), CuSO₄ (catalyst).

-

Protocol:

-

Dissolve amine in 10% H₂SO₄ at 0°C.

-

Add NaNO₂ (aq) dropwise to form the diazonium salt.

-

Critical: Destroy excess nitrous acid with Urea (starch-iodide paper test).

-

Add the cold diazonium solution dropwise to a refluxing solution of CuSO₄/H₂O.

-

Extract immediately with EtOAc to prevent polymerization.

-

Yield: ~60-70% of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate .

-

Application I: Synthesis of Maytansinoid Payloads (ADCs)

Maytansinoids (e.g., DM1, DM4) are used in ADCs like Trastuzumab emtansine. The aromatic ring of Maytansine requires a chlorine atom at C19 (C6 of the benzoate). This building block allows for late-stage chlorination or pre-coupling chlorination.

Workflow: Chlorination & Coupling

-

C6-Chlorination: The 5-hydroxyl group strongly activates the ortho position (C6).

-

Reagent: N-Chlorosuccinimide (NCS), Diisopropylamine (catalytic), DCM.

-

Reaction: Stir at RT for 4 hours.

-

Product: Methyl 3-chloro-5-hydroxy-4-methoxy-2-methylbenzoate (Note: Numbering shifts based on priority, but Cl is ortho to OH).

-

-

Protection: Protect the phenol to prevent interference during ester hydrolysis.

-

Reagent: TBDMS-Cl, Imidazole, DMF.

-

Product: Silyl ether intermediate.

-

-

Fragment Coupling: Hydrolyze the methyl ester (LiOH, THF/H₂O) to the acid, then couple to the Maytansinol macrocyclic amine fragment using HATU/DIPEA.

Figure 1: Synthetic workflow for converting the benzoate building block into the aromatic "Western Zone" of Maytansinoid ADC payloads.

Application II: Geldanamycin Analogues (Hsp90 Inhibition)

For Geldanamycin synthesis, the aromatic ring must eventually be oxidized to a benzoquinone . The 5-hydroxy-4-methoxy substitution pattern is the perfect "pre-quinone" scaffold.

Protocol: Oxidation to Benzoquinone

-

Precursor Assembly: The benzoate is usually coupled to the polyketide chain before oxidation to ensure stability of the macrocycle.

-

Oxidation Step:

-

Reagent: Ceric Ammonium Nitrate (CAN) or Salcomine/O₂.

-

Conditions: ACN/H₂O, 0°C.

-

Mechanism: Oxidative demethylation/dehydrogenation of the p-methoxy-phenol system to form the p-benzoquinone.

-

Result: Formation of the characteristic Geldanamycin quinone core, responsible for Hsp90 binding (and associated hepatotoxicity, which is often modulated by modifying this ring).

-

Figure 2: Divergent pathway for Hsp90 inhibitor synthesis, utilizing the building block as a latent quinone.

Troubleshooting & Stability

-

Phenol Oxidation: The 5-hydroxy group makes the compound susceptible to air oxidation, turning it pink/brown over time. Storage: Store under Argon at -20°C.

-

Demethylation Risks: Strong Lewis acids (e.g., BBr₃) used elsewhere in a synthesis may inadvertently demethylate the C4-methoxy group. Use milder deprotection strategies if orthogonal protecting groups are present.

-

Regioselectivity: During chlorination (for Maytansine), over-chlorination can occur. Strictly control stoichiometry (1.05 eq NCS) and temperature (0°C to RT).

References

-

Kirschning, A., et al. (2007). "Total Synthesis of Ansamycin Antibiotics." Chemistry – A European Journal. Link

-

Cassady, J. M., et al. (2004). "Recent Developments in the Maytansinoid Antitumor Agents." Chemical and Pharmaceutical Bulletin. Link

-

Modi, S., et al. (2013). "Trastuzumab Emtansine (T-DM1): A Novel Antibody–Drug Conjugate for HER2-Positive Breast Cancer." Cancer Treatment Reviews. Link

-

Tian, Z. Q., et al. (2004). "Synthesis and Biological Activities of Novel Geldanamycin Derivatives." Bioorganic & Medicinal Chemistry. Link

-

ChemicalBook. (2024). "Methyl 5-hydroxy-4-methoxy-2-methylbenzoate Product Entry & CAS Data." Link

Application Note: High-Resolution GC-MS Profiling of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate

Executive Summary & Scientific Rationale

This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate (MHM-Benzoate). This compound, a structural congener of lichen metabolites (e.g., degradation products of atranorin) and a key intermediate in the synthesis of bioactive resorcinol derivatives, presents specific analytical challenges due to its amphiphilic nature .

While the methyl ester moiety provides some volatility, the free phenolic hydroxyl group at the C5 position creates significant hydrogen-bonding potential. In a standard GC system, this leads to:

-

Adsorption: Active sites in the inlet liner and column head bind the phenol, causing non-linear calibration at trace levels (<1 ppm).

-

Peak Tailing: Asymmetrical peak shapes that compromise resolution from isomeric impurities.

The Solution: This method utilizes Silylation Derivatization (BSTFA/TMCS) to convert the active phenolic hydroxyl into a trimethylsilyl (TMS) ether. This modification lowers polarity, improves thermal stability, and ensures sharp, symmetric Gaussian peaks, enabling high-sensitivity quantification.

Chemical Identity & Properties

| Property | Data |

| Systematic Name | Methyl 5-hydroxy-4-methoxy-2-methylbenzoate |

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol (Underivatized) / 268.38 g/mol (TMS-Derivative) |

| Key Functional Groups | Phenolic -OH (C5), Methoxy -OCH3 (C4), Methyl Ester -COOCH3 (C1) |

| Target Ion (Quant) | 268 m/z (TMS derivative molecular ion) |

| Qualifiers | 253 m/z (M-15), 237 m/z (M-31) |

Pre-Analytical Workflow: Derivatization

Rationale: We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane) . BSTFA is chosen over MSTFA for its slightly higher boiling point, which prevents premature evaporation during the heating cycle required for hindered phenols.

Reagents Required[1][2][3]

-

Solvent: Ethyl Acetate (anhydrous, HPLC grade). Note: Avoid methanol, as it reacts with the silylating reagent.

-

Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

-

Internal Standard (ISTD): Methyl 3,5-dimethoxybenzoate (structural analog) or Phenanthrene-d10.

Step-by-Step Protocol

-

Preparation: Weigh 1.0 mg of sample into a 2 mL GC vial.

-

Dissolution: Add 500 µL of Ethyl Acetate. Vortex for 30 seconds.

-

Addition: Add 50 µL of BSTFA + 1% TMCS.

-

Incubation: Cap tightly and heat at 60°C for 30 minutes in a dry block heater.

-

Why: The steric hindrance around the C5 hydroxyl (flanked by C4-methoxy and C6-H) requires thermal energy to drive the silylation to completion.

-

-

Cooling: Allow to cool to room temperature.

-

Dilution: Dilute to final volume (1 mL) with Ethyl Acetate if necessary.

-

Transfer: Transfer to an autosampler vial with a 200 µL glass insert.

Workflow Visualization

Figure 1: Critical path for converting the polar phenol to the volatile TMS-ether.

Instrumental Protocol (GC-MS)[3][4][5][6][7]

Gas Chromatograph (Agilent 7890B / 8890 or equivalent)

-

Column: DB-5ms UI (Ultra Inert) or HP-5ms.

-

Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1]

-

Why: The "Ultra Inert" phase is critical. Even with derivatization, trace underivatized phenols can adhere to active sites. UI columns minimize this background noise.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split/Splitless.

-

Mode: Splitless (for trace <10 ppm) or Split 20:1 (for purity assay).

-

Temperature: 260°C.[2]

-

Liner: Deactivated single taper with glass wool (to trap non-volatiles).

-

Temperature Program

| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) |

| Initial | - | 80 | 1.0 |

| Ramp 1 | 15 | 220 | 0.0 |

| Ramp 2 | 5 | 280 | 2.0 |

| Ramp 3 | 20 | 300 | 3.0 |

| Total Run | 17.3 min |

Mass Spectrometer (Agilent 5977B / 7000D or equivalent)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Transfer Line: 280°C.[1]

-

Acquisition: Scan mode (40–450 m/z) for identification; SIM mode for quantitation.

-

Solvent Delay: 3.5 minutes.

Data Analysis & Interpretation

Fragmentation Pattern (TMS Derivative)

Upon electron impact ionization, the TMS-derivative of MHM-Benzoate (

-

Molecular Ion (

): m/z 268 . Strong intensity, stable aromatic system.[3] -

Methyl Loss (

): m/z 253 . Loss of a methyl group from the trimethylsilyl moiety. This is often the base peak or second most intense peak. -

Methoxy Loss (

): m/z 237 . Loss of the methoxy group (-OCH3). -

Ester Cleavage (

): m/z 209 . Loss of the carbomethoxy group (-COOCH3). -

TMS Rearrangement: m/z 73 . Characteristic trimethylsilyl fragment

.

Identification Criteria

-

Retention Time (RT): The derivative typically elutes between 12.5 – 14.0 minutes (on the specified ramp).

-

Ion Ratios: The ratio of m/z 253 to m/z 268 must be within ±20% of the reference standard.

System Logic Diagram

Figure 2: Data acquisition flow and quality control checkpoints.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Incomplete derivatization or active sites. | Increase incubation time to 60 min; Change liner; Trim column by 10 cm. |

| Missing Peaks | Moisture in sample (hydrolysis of TMS). | Dry Ethyl Acetate with molecular sieves; Ensure sample is strictly anhydrous. |

| Ghost Peaks | Septum bleed or BSTFA artifacts. | Use high-temp septa; Check blank injection for m/z 73, 147, 207, 281 (polysiloxanes). |

| Low Sensitivity | Split ratio too high. | Switch to Splitless mode; Increase injection volume to 2 µL. |

References

-

Agilent Technologies. (2022).[4] Analysis of Semivolatile Organic Compounds Using Hydrogen Carrier Gas and the Agilent HydroInert Source. Application Note 5994-4796EN.

-

Sigma-Aldrich (Merck). (2023). Derivatization Reagents for Gas Chromatography: BSTFA Protocol. Technical Bulletin.

-

NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester (Structural Analog Data). NIST Chemistry WebBook, SRD 69.

- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

Sources

Troubleshooting & Optimization

"Methyl 5-hydroxy-4-methoxy-2-methylbenzoate" decomposition during reaction

Introduction: Welcome to the technical support guide for Methyl 5-hydroxy-4-methoxy-2-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. We understand that unexpected side reactions and decomposition can lead to significant delays and yield loss. This guide provides in-depth troubleshooting advice, preventative measures, and a mechanistic look into the common decomposition pathways of this molecule, empowering you to optimize your reaction conditions and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing Decomposition

This section addresses the most common observational and analytical issues encountered during reactions involving Methyl 5-hydroxy-4-methoxy-2-methylbenzoate.

Question 1: My reaction mixture has turned a dark brown or black color, and I'm seeing tar-like substances. What is the likely cause?

Answer: The development of a dark color is most often indicative of oxidation of the 5-hydroxy (phenolic) group . Phenols are susceptible to oxidation, especially under basic conditions, in the presence of trace metal impurities, or upon exposure to atmospheric oxygen at elevated temperatures. This process can generate highly conjugated quinone-type structures, which are intensely colored and can polymerize to form intractable tars.

-

Causality: The free hydroxyl group on the aromatic ring is electron-donating, making the ring electron-rich and sensitive to oxidizing agents. Under basic conditions, the phenol is deprotonated to a phenoxide ion, which is even more readily oxidized.

-

Preventative Action: Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), particularly if heating or basic reagents are involved. Using high-purity, degassed solvents can also mitigate this issue.

Question 2: My post-reaction analysis (TLC, LC-MS) shows a significant new spot that is more polar than my starting material. It seems to be soluble in aqueous bicarbonate solution. What is this byproduct?

Answer: This is a classic signature of ester hydrolysis . The methyl ester group has likely been cleaved to the corresponding carboxylic acid (5-hydroxy-4-methoxy-2-methylbenzoic acid). This is one of the most common decomposition pathways.

-

Causality: The ester functional group is labile under both acidic and basic conditions, especially in the presence of water.

-

Base-Catalyzed (Saponification): Hydroxide ions directly attack the electrophilic carbonyl carbon of the ester. This process is irreversible and proceeds to completion if sufficient base is present.[1][2]

-

Acid-Catalyzed: The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for nucleophilic attack by water.[3][4] This is an equilibrium process, meaning that excess water in the reaction medium will drive the reaction toward the carboxylic acid product.[2][5]

-

-

Preventative Action: Rigorously dry all solvents and reagents. If the reaction chemistry allows, avoid strong aqueous acids or bases, especially at elevated temperatures. If an aqueous workup is necessary, perform it quickly and at low temperatures.

Question 3: My mass spectrometry results indicate a product that has lost 14 mass units (CH₂), and NMR shows the disappearance of the methoxy singlet. What reaction has occurred?

Answer: This is strong evidence for acid-catalyzed ether cleavage . The 4-methoxy group has been demethylated to a hydroxyl group, resulting in a di-hydroxy-methylbenzoate species.

-

Causality: Ether linkages are generally stable but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI.[6][7] The reaction proceeds via protonation of the ether oxygen, turning it into a good leaving group. A nucleophile (e.g., Br⁻ or I⁻) then attacks the methyl group in an Sₙ2 fashion to yield a phenol and methyl halide.[6][8] This reaction is less common with acids like HCl or H₂SO₄ but can occur under harsh conditions (high temperatures, prolonged reaction times).[7][9]

-

Preventative Action: Avoid using strong hydrohalic acids in your reaction. If your desired transformation requires acidic conditions, opt for non-nucleophilic acids like sulfuric acid or p-toluenesulfonic acid and maintain the lowest effective temperature.

Question 4: I'm observing a significant amount of a volatile, less polar byproduct. The mass spectrum suggests the complete loss of the methyl carboxylate group (a mass loss of 59) or the entire carboxylic acid group after hydrolysis (a mass loss of 45). Is this possible?

Answer: Yes, this points towards decarboxylation , which is the loss of CO₂ from the molecule. This typically occurs from the carboxylic acid intermediate formed after ester hydrolysis.

-

Causality: Aromatic carboxylic acids can undergo decarboxylation, a reaction that is highly dependent on temperature and the electronic nature of the other ring substituents.[10] While the hydroxyl group in your molecule is not in the ortho or para position, which most strongly activates this process, the overall electron-rich nature of the ring combined with high temperatures (>140-200°C) can promote the loss of CO₂.[10][11] This reaction is sometimes catalyzed by transition metals like copper.[11][12]

-

Preventative Action: The most critical parameter to control is temperature. Avoid excessive heating. If high temperatures are required for your desired reaction, carefully monitor for the formation of this byproduct and consider minimizing the reaction time.

Part 2: Troubleshooting and Prevention

A successful synthesis relies on proactively minimizing side reactions. Use this guide to design robust experimental protocols.

Guide 1: Proactive Control of Reaction Parameters

The stability of Methyl 5-hydroxy-4-methoxy-2-methylbenzoate is highly sensitive to the experimental environment. The following table summarizes key parameters to control.

| Parameter | Risk Factor for Decomposition | Recommended Mitigation Strategy |

| Temperature | High temperatures (>100-120°C) significantly increase the rate of all decomposition pathways, especially decarboxylation.[10][13] | Use the minimum temperature required for the desired transformation. Monitor the internal reaction temperature carefully. |

| pH / Reagents | Strong Acids (HBr, HI): Promote ether cleavage.[6] Aqueous Acid/Base: Promote ester hydrolysis.[1][2] Bases (general): Increase susceptibility to oxidation. | Select reagents carefully. Use non-nucleophilic acids if possible. If aqueous acids/bases are unavoidable, use them at low temperatures and for the shortest possible duration. |

| Atmosphere | Presence of Oxygen (Air) can lead to oxidation of the phenol group, especially with base or heat. | Run reactions under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for sensitive reactions. |

| Water Content | Traces of water can facilitate ester hydrolysis, especially with acid or base catalysis. | Use anhydrous solvents and thoroughly dry all glassware and reagents before use. |

| Catalysts | Trace metal impurities can catalyze oxidation or decarboxylation. | Use high-purity reagents and solvents. If using a metal catalyst for a desired transformation, be aware of potential side reactions. |

Workflow for Minimizing Decomposition Risk

This workflow provides a logical sequence of steps for setting up an experiment to ensure the stability of your starting material.

Caption: Experimental workflow designed to minimize decomposition.

Part 3: Mechanistic Insights into Key Decomposition Pathways

Understanding the mechanisms of decomposition is crucial for rational troubleshooting.

Pathway A: Ester Hydrolysis

Hydrolysis of the methyl ester is a common side reaction. The diagram below illustrates the base-catalyzed pathway (saponification), which is irreversible.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Pathway B: Acid-Catalyzed Ether Cleavage

Strong acids can cause the demethylation of the 4-methoxy group. This is a nucleophilic substitution reaction.

Caption: Mechanism of acid-catalyzed cleavage of the methoxy group.

Pathway C: Troubleshooting Logic for Unexpected Results

When a reaction yields an unexpected outcome, a logical diagnostic process is essential.

Caption: Diagnostic flowchart for identifying decomposition pathways.

References

-

Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences, 13(12). Available at: [Link]

-

Huang, C. Y., & Rueping, M. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016. Available at: [Link]

-

Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 777-783. Available at: [Link]

-

Indahl, S. R., & Scheline, R. R. (1971). Decarboxylation and demethylation of some phenolic benzoic acid derivatives by rat caecal contents. Journal of Pharmacy and Pharmacology, 23(5), 389-391. Available at: [Link]

- Van Sickels, J. P. (1978). U.S. Patent No. 4,094,909. Washington, DC: U.S. Patent and Trademark Office.

-

Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Retrieved February 24, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved February 24, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

-

LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters. Available at: [Link]

-

Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304). Available at: [Link]

-

Save My Exams. (2024). Ester Hydrolysis. Available at: [Link]

-

Horvath, A., & Podányi, B. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(12), 979-985. Available at: [Link]

-

Organic Chemistry Explained. (2018). Ether cleavage with strong acids. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved February 24, 2026, from [Link]

-

Clark, J. (2023). Hydrolysing Esters. Chemguide. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. Available at: [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]